2-Pyrrolidineethanol

Medicinal Chemistry Target Engagement c-Kit Inhibition

2-Pyrrolidineethanol (CAS 19432-88-3), also known as 2-(pyrrolidin-2-yl)ethanol, is a heterocyclic organic compound and a chiral amino alcohol. It is characterized by a pyrrolidine ring with an ethanol side chain, a structure that provides a stereocenter and two hydrogen bond donors, making it a versatile building block in organic synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 19432-88-3
Cat. No. B102423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidineethanol
CAS19432-88-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCO
InChIInChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2
InChIKeyJZXVADSBLRIAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidineethanol (CAS 19432-88-3): Sourcing Evidence for a Chiral Amino Alcohol Building Block


2-Pyrrolidineethanol (CAS 19432-88-3), also known as 2-(pyrrolidin-2-yl)ethanol, is a heterocyclic organic compound and a chiral amino alcohol [1]. It is characterized by a pyrrolidine ring with an ethanol side chain, a structure that provides a stereocenter and two hydrogen bond donors, making it a versatile building block in organic synthesis [2]. Its primary value proposition lies in its application as an intermediate for creating enantiomerically pure compounds and in the synthesis of specific drug salts with enhanced physicochemical properties .

Beyond Molecular Similarity: Why 2-Pyrrolidineethanol's Substitution Pattern and Chirality Prevent Direct Analog Replacement


Substituting 2-Pyrrolidineethanol with a closely related analog is not straightforward due to its specific substitution pattern on the pyrrolidine ring. Its isomer, N-(2-Hydroxyethyl)pyrrolidine (CAS 2955-88-6), where the ethanol group is attached to the nitrogen atom, results in a tertiary amine with different hydrogen bonding and reactivity profiles . This distinction is critical for applications requiring a secondary amine, such as acting as a specific inhibitor of c-Kit kinase, which depends on the unsubstituted NH group for target engagement . Furthermore, the chiral center at the C2 position of the pyrrolidine ring is essential for asymmetric synthesis; substituting with an achiral analog would forfeit any ability to control stereochemical outcomes [1].

Quantitative Differentiation of 2-Pyrrolidineethanol: A Comparative Evidence Review for Informed Procurement


Secondary vs. Tertiary Amine: Distinct Biological Activity Profile

2-Pyrrolidineethanol is documented as an inhibitor of c-Kit kinase, a therapeutic target in certain cancers . This activity is directly attributed to the presence of the secondary amine (NH group) in its pyrrolidine ring. In contrast, its closely related isomer, N-(2-Hydroxyethyl)pyrrolidine (CAS 2955-88-6), which features a tertiary amine, is not described as having this specific inhibitory function; it is instead known primarily as a synthetic intermediate for the NSAID salt diclofenac epolamine .

Medicinal Chemistry Target Engagement c-Kit Inhibition

Chiral vs. Achiral: Criticality for Enantioselective Synthesis

The (S)-enantiomer of 2-Pyrrolidineethanol, also known as (S)-prolinol, is a well-established chiral building block derived from L-proline and is used extensively to synthesize chiral ligands for transition metal catalysis [1]. Its chiral center allows for the creation of enantiomerically pure molecules, which is crucial in pharmaceutical development [2]. In contrast, achiral analogs or the racemic mixture cannot provide the same control over stereochemistry, a fundamental requirement in asymmetric reactions.

Asymmetric Synthesis Catalysis Chiral Building Block

Safety Profile: Aneuploidy Induction Compared to Structural Analogs

In a study assessing aneuploidy induction in Saccharomyces cerevisiae, 2-pyrrolidineethanol was tested alongside several structurally related compounds. The results showed that while 2-pyrrolidinone induced aneuploidy, 2-pyrrolidineethanol did not, demonstrating a distinct and favorable toxicological profile in this model [1].

Genetic Toxicology Safety Assessment Solvent Properties

Validated Application Scenarios for 2-Pyrrolidineethanol Based on Evidence of Differentiation


1. Synthesis of c-Kit Kinase Inhibitors

This scenario is directly supported by the compound's documented ability to act as an inhibitor of c-Kit kinase . The secondary amine functionality, which distinguishes it from its tertiary amine isomer, is essential for this biological activity. Researchers in medicinal chemistry can use 2-Pyrrolidineethanol as a core scaffold to develop novel anticancer agents targeting this pathway.

2. Asymmetric Synthesis and Chiral Ligand Development

The presence of a stereocenter makes 2-Pyrrolidineethanol, particularly its pure enantiomers, a valuable starting material for asymmetric synthesis [1]. It can be incorporated into chiral ligands for metal catalysts or used as a chiral auxiliary to control the stereochemical outcome of reactions, a critical requirement for producing enantiomerically pure pharmaceuticals.

3. Formulation of Salts with Enhanced Water Solubility

A related isomer, N-(2-Hydroxyethyl)pyrrolidine (epolamine), is a proven intermediate for creating the diclofenac epolamine salt, which exhibits greater water solubility and better cutaneous absorption than other diclofenac salts . By extension, 2-Pyrrolidineethanol's analogous structure suggests it could be used to form novel salts of acidic drug molecules to improve their physicochemical and pharmacokinetic properties.

4. Research on Novel Surfactants and Ionic Liquids

Studies on related cationic surfactants show that incorporating a 2-hydroxyethyl group into a pyrrolidinium head group can significantly enhance micelle-forming ability compared to unsubstituted analogs [2]. This class-level inference supports the use of 2-Pyrrolidineethanol as a building block to synthesize and study novel surfactants with tunable properties for industrial and pharmaceutical applications.

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